molecular formula C16H17NO2 B1269667 (1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine CAS No. 418779-97-2

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine

Cat. No. B1269667
CAS RN: 418779-97-2
M. Wt: 255.31 g/mol
InChI Key: MQTJXAAFBZGISI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves complex reactions where precursors like 1,3-benzodioxol-5-amine are used to synthesize N-alkyl/aralkyl-N-(1,3-benzodioxol-5-yl)arylsulfonamide derivatives through reactions with arylsulfonyl chlorides and alkyl/aralkyl halides in suitable solvents such as DMF (Aziz‐ur‐Rehman et al., 2015). This process highlights the adaptability and versatility of compounds within this chemical class in synthetic chemistry.

Molecular Structure Analysis

The crystal structure and molecular analysis of compounds closely related to "(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine" often reveal complex hydrogen bonding patterns and structural motifs. For instance, X-ray crystallography has been used to determine the crystal structure of compounds, indicating the importance of intermolecular hydrogen bonds in stabilizing the crystal structure and influencing the physical properties (叶姣 et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can be complex, involving multiple steps and reagents. For example, the synthesis and structural analysis of coordination compounds of related molecules highlight the reactivity of these compounds with various metals, forming complexes with potential applications in catalysis and material science (Fabiola Téllez et al., 2013).

Physical Properties Analysis

The physical properties of compounds within this class, including "(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine," depend significantly on their molecular structure. Properties such as solubility, melting point, and crystal structure are influenced by the presence of functional groups and the overall molecular conformation. Detailed physical property analysis is essential for understanding the compound's behavior in various solvents and conditions.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are crucial for applications in synthesis and materials development. The ability to undergo transformations, such as aminobenzylation, highlights the utility of these compounds in organic synthesis and the development of new materials and pharmaceuticals (Zhiting Wang et al., 2018).

Scientific Research Applications

  • Antibacterial Activity : A study by Aziz‐ur‐Rehman et al. (2015) explored the synthesis of N-substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine. These compounds exhibited moderate antibacterial activity.

  • Catalytic Activity in Chemistry : Viswanathan et al. (1998) synthesized iron(III) complexes of tetradentate tripodal ligands, including derivatives of 1,3-Benzodioxol-5-amine. These complexes were characterized for their catalytic activity and structural properties (Viswanathan et al., 1998).

  • Antiproliferative and Antimicrobial Properties : Gür et al. (2020) studied Schiff bases derived from 1,3,4-thiadiazole compounds, demonstrating their DNA protective ability and strong antimicrobial activity. This study highlights the potential of these derivatives in pharmacology (Gür et al., 2020).

  • Photopolymerization Applications : Wang et al. (2014) discussed the synthesis of 1,3-benzodioxole-5-yl-methyl-maleimide, a photoinitiator for free radical photopolymerization. This compound could simplify the photopolymerization process (Wang et al., 2014).

  • Polymerization Catalysts : Research by Tshuva et al. (2001) synthesized zirconium dibenzyl complexes using amine bis(phenolate) ligands, including derivatives of 1,3-Benzodioxol-5-ylamine. These complexes were effective catalysts in the polymerization of 1-hexene (Tshuva et al., 2001).

  • Synthetic Chemistry Applications : Davies et al. (1997) utilized lithium (α-methylbenzyl)allylamide for the asymmetric synthesis of unsaturated β-amino acid derivatives, demonstrating the versatility of these compounds in synthetic chemistry (Davies et al., 1997).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12-4-2-3-5-14(12)10-17-9-13-6-7-15-16(8-13)19-11-18-15/h2-8,17H,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTJXAAFBZGISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354614
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3-Benzodioxol-5-ylmethyl)(2-methylbenzyl)amine

CAS RN

418779-97-2
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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